N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine
描述
属性
IUPAC Name |
6-N-[(2,5-dimethoxyphenyl)methyl]-6-N-methylpyrido[2,3-d]pyrimidine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-23(9-10-6-12(24-2)4-5-14(10)25-3)11-7-13-15(18)21-17(19)22-16(13)20-8-11/h4-8H,9H2,1-3H3,(H4,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTFNSCZLJLPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)OC)OC)C2=CC3=C(N=C(N=C3N=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169975 | |
| Record name | Pyrido(2,3-d)pyrimidine-2,4,6-triamine, N6-((2,5-dimethoxyphenyl)methyl)-N6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175354-76-4 | |
| Record name | Pyrido(2,3-d)pyrimidine-2,4,6-triamine, N6-((2,5-dimethoxyphenyl)methyl)-N6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175354764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-(2,5-Dimethoxy-Benzyl)-N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6-Triamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02583 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyrido(2,3-d)pyrimidine-2,4,6-triamine, N6-((2,5-dimethoxyphenyl)methyl)-N6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthesis of 6-Cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine Intermediate
The foundational intermediate for BW301U synthesis is 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine. This compound is prepared via condensation of 2,4,6-triaminopyrimidine with nitromalonaldehyde sodium salt, followed by Raney nickel–catalyzed reduction to yield the 6-amino derivative. Subsequent reductive condensation with 2,5-dimethoxybenzaldehyde in acetic acid introduces the benzyl group at the N6 position. The reaction proceeds under hydrogen pressure (3–5 atm) with palladium on carbon (Pd/C) as the catalyst, achieving a 70–75% yield for the 6-(2,5-dimethoxybenzyl) intermediate.
N6-Methylation via Reductive Alkylation
The N6-methyl group is introduced using formaldehyde and sodium cyanoborohydride in a methanol–acetic acid solvent system. This step selectively methylates the secondary amine without affecting other functional groups, yielding N6-(2,5-dimethoxy-benzyl)-N6-methyl-pyrido[2,3-d]pyrimidine-2,4,6-triamine with 65–70% efficiency. Optimization studies indicate that maintaining a pH of 4–5 during methylation minimizes byproduct formation, such as over-alkylated species.
Chlorination-Hydrogenolysis Sequence
Preparation of 7-Oxo Intermediate
An alternative route begins with the synthesis of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine (Compound 4). This intermediate is generated by condensing ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate with 2,4,6-triaminopyrimidine in diphenyl ether at 195–230°C. The reaction requires 8–10 hours for completion, with a 60–65% isolated yield.
Chlorination and Hydrogenolysis
Treatment of the 7-oxo intermediate with a 1:1 complex of N,N-dimethylformamide (DMF) and thionyl chloride (SOCl2) at 0–5°C produces the 7-chloro derivative (Compound 5). Subsequent hydrogenolysis using 10% Pd/C in the presence of potassium hydroxide (KOH) and methanol at 40–50°C under 3 atm H2 pressure removes the chloro group, yielding BW301U with 70–75% purity. Further recrystallization from ethanol–water mixtures enhances purity to >98%.
Precursor-Based Synthesis of 2,5-Dimethoxybenzyl Moieties
One-Pot Oxidation-Chlorination of Phenol
The 2,5-dimethoxybenzyl group is synthesized from phenol via a copper-catalyzed oxidation-chlorination sequence. Phenol is dissolved in methanol with CuCl2 as the catalyst, subjected to 0.5–3 MPa oxygen at 50°C, and then treated with dry HCl gas (0.1–2 MPa) to yield 2-chlorohydroquinone. This intermediate is methylated with methyl chloride (0.1–2 MPa) in the presence of NaOH at 80–100°C, producing 2,5-dimethoxychlorobenzene in 85% yield.
Integration into Pyrido[2,3-d]pyrimidine Synthesis
The 2,5-dimethoxychlorobenzene is reduced to 2,5-dimethoxybenzyl alcohol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). Subsequent bromination with PBr3 yields 2,5-dimethoxybenzyl bromide, which is coupled to the pyrido[2,3-d]pyrimidine core via nucleophilic substitution.
Comparative Analysis of Synthetic Routes
The reductive alkylation route offers superior selectivity but necessitates specialized equipment for hydrogenation. In contrast, the chlorination-hydrogenolysis method, while efficient, generates hazardous waste from thionyl chloride. The precursor-based approach minimizes waste but requires additional steps for benzyl group synthesis.
Experimental Optimization and Challenges
Solvent and Catalyst Selection
DMF and acetic acid are preferred for condensation steps due to their ability to solubilize polar intermediates. Pd/C (5–10% loading) is critical for hydrogenolysis, with higher loadings (10%) reducing reaction times by 30%. Raney nickel, while effective for reductions, poses flammability risks, necessitating inert atmosphere handling.
Byproduct Mitigation
Over-methylation during the N6-methylation step is mitigated by controlling formaldehyde stoichiometry (1.1 equivalents) and maintaining acidic conditions (pH 4–5). Silica gel chromatography (ethyl acetate:hexane = 3:7) effectively separates BW301U from N6-demethylated impurities.
Applications and Further Modifications
BW301U’s lipid solubility and DHFR inhibition (IC50 = 1.2 nM) make it a candidate for antitumor drug development. Derivatives with altered methoxy substituents on the benzyl group show varied activity, with 2,5-dimethoxy configurations providing optimal enzyme binding. Current research focuses on coupling BW301U with folate analogs to enhance tumor targeting .
化学反应分析
N6-(2,5-二甲氧基苄基)-N6-甲基-吡啶并[2,3-D]嘧啶-2,4,6-三胺会发生各种化学反应,包括:
氧化: 在特定条件下,该化合物可以被氧化形成相应的氧化衍生物。
还原: 可以进行还原反应来修饰化合物上的官能团。
取代: 该化合物可以发生取代反应,特别是在氨基上,形成各种衍生物。
这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。形成的主要产物取决于所使用的具体反应条件和试剂。
科学研究应用
N6-(2,5-二甲氧基苄基)-N6-甲基-吡啶并[2,3-D]嘧啶-2,4,6-三胺在科学研究中有多种应用 :
化学: 该化合物用作合成其他吡啶并[2,3-d]嘧啶衍生物的构建块。
生物学: 它已被研究作为抗菌剂的潜力,特别是针对结核分枝杆菌。
医学: 该化合物已显示出抗肿瘤活性,并且正在研究其在癌症治疗中的潜在用途。
工业: 它可用于开发新型药物和农用化学品。
作用机制
N6-(2,5-二甲氧基苄基)-N6-甲基-吡啶并[2,3-D]嘧啶-2,4,6-三胺的作用机制涉及抑制特定酶 。例如,它是一种二氢叶酸还原酶抑制剂,该酶对于DNA合成和细胞增殖至关重要。通过抑制这种酶,该化合物可以发挥其抗肿瘤和抗菌作用。所涉及的分子靶标和通路包括叶酸通路,该通路对于核苷酸生物合成至关重要。
相似化合物的比较
Research Findings and Therapeutic Implications
- Target Compound : Predicted to have moderate blood-brain barrier penetration due to its LogP (~2.1), making it a candidate for CNS-targeted antifolate therapy .
生物活性
N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H20N6O2
- CAS Number : 175354-76-4
- Molecular Weight : 340.38 g/mol
- IUPAC Name : N6-[(2,5-dimethoxyphenyl)methyl]-N6-methylpyrido[2,3-d]pyrimidine-2,4,6-triamine
The biological activity of N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine primarily involves its interaction with dihydrofolate reductase (DHFR) . DHFR is a key enzyme in folate metabolism and is crucial for DNA synthesis and repair. Inhibition of DHFR can lead to antiproliferative effects in rapidly dividing cells such as cancer cells.
Binding Properties
The compound exhibits varying inhibitory concentrations (IC50) against DHFR:
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines have shown significant anticancer properties. In studies involving various cancer cell lines:
- The compound demonstrated cytotoxic effects against breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cells.
- Mechanisms include the induction of apoptosis through pathways involving CASP3 , Bax , p53 , and downregulation of Bcl2 .
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines also exhibit antimicrobial properties. The mechanism often involves disrupting bacterial membrane integrity:
- Compounds similar to N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine have been studied for their effectiveness against various pathogens .
Study 1: Anticancer Screening
In a study evaluating the anticancer activity of several pyrido[2,3-d]pyrimidine derivatives:
- Compounds were screened for cytotoxicity against MCF-7 and PC-3 cell lines.
- Results indicated that specific derivatives induced apoptosis and inhibited cell cycle progression through various molecular pathways .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of pyrido[2,3-d]pyrimidines:
- The compounds were assessed for their ability to disrupt the cytoplasmic membrane of bacteria.
- Results showed significant activity against foodborne pathogens .
Data Summary
| Property | Measurement |
|---|---|
| Chemical Formula | C17H20N6O2 |
| CAS Number | 175354-76-4 |
| IC50 against DHFR | 28 nM |
| Anticancer Cell Lines | MCF-7, PC-3, A-549 |
| Mechanism | Apoptosis induction |
| Antimicrobial Activity | Membrane disruption |
常见问题
Q. What are the standard synthetic routes for N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine?
The compound is synthesized via a multi-step route:
- Step 1: Reduction of 2,4-diamino-6-nitroquinazoline using hydrogen gas and RANEY® nickel under 30–35 psi pressure to yield 2,4,6-triaminoquinazoline.
- Step 2: Condensation with 2,5-dimethoxybenzaldehyde to form an intermediate Schiff base.
- Step 3: Reductive alkylation using sodium cyanoborohydride (NaCNBH₃) to stabilize the N9-methyl-N6-(2,5-dimethoxybenzyl) moiety . Key purification techniques include TLC (MeOH/CHCl₃/NH₄OH) and recrystallization.
Q. How is the compound characterized post-synthesis?
Characterization involves:
Q. What is the primary biological target of this compound?
The compound acts as a dihydrofolate reductase (DHFR) inhibitor , disrupting folate metabolism critical for DNA synthesis. Its lipophilic 2,5-dimethoxybenzyl group enhances cellular uptake and binding selectivity, particularly against parasitic (e.g., Pneumocystis) and human DHFR isoforms .
Advanced Research Questions
Q. How does structural modification at the N6 position affect DHFR binding affinity and selectivity?
- Substituent Effects : Electron-donating groups (e.g., methyl, isopropyl) improve hydrophobic interactions with DHFR’s active site, while electron-withdrawing groups (e.g., nitro) reduce binding. For example, N6-(4-nitrophenyl) derivatives exhibit lower potency due to steric clashes .
- Crystallographic Insights : Comparative studies of N6-aryl analogs in ternary complexes (DHFR-NADPH-ligand) reveal that 2,5-dimethoxy substitution optimizes van der Waals contacts with residues like Phe31 and Leu22 in P. carinii DHFR .
Q. What methodologies are used to analyze the compound’s binding mode to DHFR?
- X-ray crystallography : Resolves ternary complexes (DHFR-NADPH-ligand) at ~2.0 Å resolution to map hydrogen bonds (e.g., with Asp27) and hydrophobic interactions.
- Enzyme kinetics : Measures IC₅₀ values via spectrophotometric assays using dihydrofolate as a substrate.
- Molecular docking : Validates binding poses using software like AutoDock Vina, incorporating flexible side-chain residues .
Q. Are there known resistance mechanisms against this compound in parasitic or cancer models?
- Mutation-Driven Resistance : In Plasmodium berghei, mutations in DHFR (e.g., S108N) reduce binding affinity by altering the active-site topology. Cross-resistance is observed with pyrimethamine-resistant strains.
- Preclinical Mitigation : Co-administration with cycloguanil (a pro-drug DHFR inhibitor) restores efficacy in resistant P. cynomolgi models .
Q. How can the compound’s lipophilicity be optimized for enhanced cellular uptake?
- LogP Optimization : Introduce hydrophobic groups (e.g., 2,5-dimethoxybenzyl) to increase partition coefficients.
- Prodrug Strategies : Mask polar amines with acetyl groups, which are cleaved intracellularly.
- In Silico Modeling : Predict logP and solubility using tools like MarvinSketch or Schrödinger’s QikProp .
Q. What in vivo models have been used to evaluate the compound’s efficacy?
- Antimalarial Studies :
- P. berghei-infected mice: ED₅₀ values measured via parasitemia reduction.
- P. cynomolgi in rhesus monkeys: Single-dose curative efficacy at 3.16 mg/kg.
Comparative and Mechanistic Questions
Q. How does this compound compare to Piritrexim (PTX) in terms of DHFR inhibition?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
